molecular formula C17H14N2O3 B12377582 Akr1C3-IN-12

Akr1C3-IN-12

Cat. No.: B12377582
M. Wt: 294.30 g/mol
InChI Key: SKZQOFVKMNLPBF-UHFFFAOYSA-N
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Description

Akr1C3-IN-12 is a novel inhibitor targeting the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). AKR1C3 plays a crucial role in the metabolism of steroids, prostaglandins, and xenobiotics. It is involved in the biosynthesis of potent androgens and estrogens, making it a significant target in cancer research due to its role in tumor progression and therapeutic resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Akr1C3-IN-12 involves multiple steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Akr1C3-IN-12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Akr1C3-IN-12 has a wide range of scientific research applications, including:

Mechanism of Action

Akr1C3-IN-12 exerts its effects by inhibiting the enzyme AKR1C3. The inhibition of AKR1C3 disrupts the biosynthesis of potent androgens and estrogens, thereby reducing the activation of androgen and estrogen receptors. This leads to decreased tumor cell proliferation, invasion, and metastasis. The compound also affects other molecular pathways involved in cell survival and resistance to therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Akr1C3-IN-12

This compound is unique due to its high specificity and potency in inhibiting AKR1C3. It has been designed to overcome the limitations of other inhibitors, such as lower efficacy and off-target effects. Its unique chemical structure allows for better binding affinity and inhibitory activity, making it a promising candidate for further research and drug development .

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

8-hydroxy-2-imino-N-(4-methylphenyl)chromene-3-carboxamide

InChI

InChI=1S/C17H14N2O3/c1-10-5-7-12(8-6-10)19-17(21)13-9-11-3-2-4-14(20)15(11)22-16(13)18/h2-9,18,20H,1H3,(H,19,21)

InChI Key

SKZQOFVKMNLPBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)O)OC2=N

Origin of Product

United States

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